(Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Description
(Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H19N7O3 and its molecular weight is 429.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is procaspase-3 . Procaspase-3 is a key enzyme regulating apoptosis responses .
Mode of Action
This compound interacts with procaspase-3, activating it . This activation leads to the induction of apoptosis, a programmed cell death process .
Biochemical Pathways
The activation of procaspase-3 by this compound affects the apoptotic pathways . These pathways involve a number of proteins such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . The activation of procaspase-3 leads to the induction of apoptosis, ultimately causing the death of cancer cells .
Result of Action
The activation of procaspase-3 by this compound results in notable cytotoxicity toward human cancer cell lines . This includes colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . The compound induces late cellular apoptosis, leading to the death of these cancer cells .
Biochemical Analysis
Biochemical Properties
(Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including caspases, which are involved in the regulation of apoptosis. The compound has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . Additionally, it interacts with proteins such as Bcl-2 and p53, which are key regulators of cell death and survival pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspase-3 and modulating the expression of apoptosis-related proteins like Bcl-2 and p53 . This compound also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it has been observed to cause cell cycle arrest in the S phase, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to procaspase-3, facilitating its activation to caspase-3, which then triggers the apoptotic cascade . The compound also inhibits the activity of anti-apoptotic proteins like Bcl-2, thereby promoting cell death in cancer cells . Furthermore, it influences gene expression by modulating the activity of transcription factors such as p53 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can induce sustained apoptotic effects in cancer cells, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired apoptotic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and alter the levels of various metabolites, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects .
Properties
CAS No. |
331839-83-9 |
---|---|
Molecular Formula |
C22H19N7O3 |
Molecular Weight |
429.44 |
IUPAC Name |
8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H19N7O3/c1-28-18-17(20(31)25-22(28)32)29(12-11-13-7-3-2-4-8-13)21(24-18)27-26-16-14-9-5-6-10-15(14)23-19(16)30/h2-10,23,30H,11-12H2,1H3,(H,25,31,32) |
InChI Key |
VZHRKRGZIOACNW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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